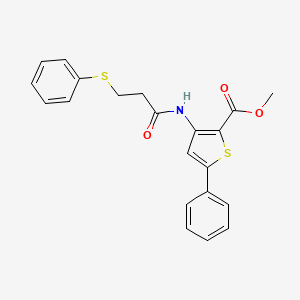

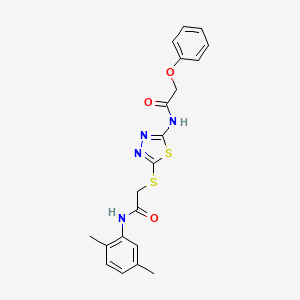

![molecular formula C12H21ClN2O4 B2436609 2,3,3a,4,6,6a-六氢-1H-吡咯并[2,3-c]吡咯-2,5-二羧酸二乙酯盐酸盐 CAS No. 2460756-00-5](/img/structure/B2436609.png)

2,3,3a,4,6,6a-六氢-1H-吡咯并[2,3-c]吡咯-2,5-二羧酸二乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Diethyl pyrrole-2,5-dicarboxylate” was first described in 1886 . It has been prepared by a variety of methods and has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines for the treatment of proliferative disorders . It has also been used as potential Janus kinase inhibitors and in the photochemical synthesis of tricyclic aziridines .

Synthesis Analysis

The compound was obtained in moderate yield by a new and unexpected base-induced ring contraction from a 1,4-thiazine precursor . Starting from ethyl bromopyruvate and cysteine ethyl ester hydrochloride, the diethyl dihydrothiazinedicarboxylate was prepared . This could be effectively dehydrogenated to give compound either by oxidation with m -chloroperbenzoic acid to the sulfoxide, followed by spontaneous thermal dehydration or directly using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as described in the literature .

Molecular Structure Analysis

The molecular and crystal structure of the compound was determined by X-ray diffraction . The structure featured hydrogen bonded dimers similar to the structure adopted by most crystallographically characterised 2-acylpyrroles .

Chemical Reactions Analysis

The compound was obtained by an unexpected and novel heterocyclic transformation . The reaction involved a base-induced ring contraction from a 1,4-thiazine precursor .

科学研究应用

抗菌活性

包括 EN300-27100511 在内的吡咯并吡嗪衍生物已显示出显著的抗菌特性。这些化合物对细菌、真菌和其他微生物具有抑制作用。 研究人员已经研究了它们作为新型抗生素或抗真菌剂的潜力 .

激酶抑制

EN300-27100511 和相关的吡咯并吡嗪化合物因其激酶抑制效应而受到研究。激酶在细胞信号通路中起着至关重要的作用,使其成为癌症治疗的理想靶点。了解 EN300-27100511 影响的特定激酶对于其临床开发至关重要。

总之,EN300-27100511 的独特骨架在各种领域提供了令人兴奋的可能性,从抗菌和抗炎应用到潜在的抗病毒和抗肿瘤作用。 研究人员正在继续探索其特性,进一步的研究将有助于释放其全部治疗潜力 . 如果你有任何具体问题或需要更多详细信息,请随时提问! 😊

未来方向

The compound has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors as well as in the photochemical synthesis of tricyclic aziridines . These applications suggest potential future directions for the use of this compound.

属性

IUPAC Name |

diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4.ClH/c1-3-17-11(15)9-5-8-6-14(7-10(8)13-9)12(16)18-4-2;/h8-10,13H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUZQQPMKURVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CN(CC2N1)C(=O)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

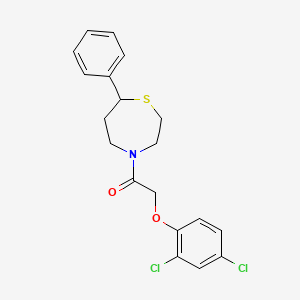

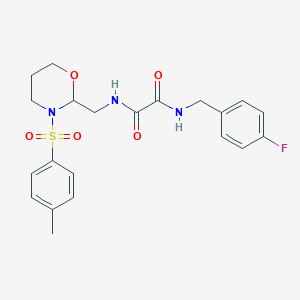

![7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2436527.png)

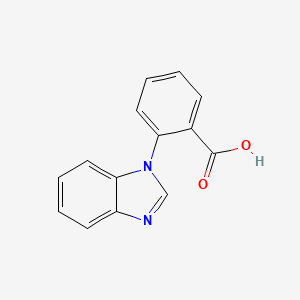

![5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2436532.png)

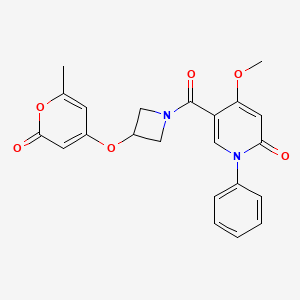

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)

![N-(2,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2436543.png)

![3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436545.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2436547.png)